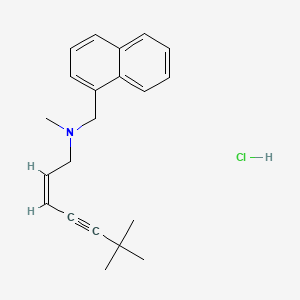

cis-Terbinafine Hydrochloride

Description

Contextualization within Allylamine (B125299) Antifungals

The allylamines are a class of antifungal compounds characterized by their specific mechanism of action: the inhibition of the enzyme squalene (B77637) epoxidase. wjpmr.comscbt.combibliotekanauki.pl This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. wjpmr.comcbg-meb.nl Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane.

By inhibiting squalene epoxidase, allylamines prevent the conversion of squalene to 2,3-oxidosqualene. scbt.comasm.org This blockage leads to two significant consequences for the fungal cell: a deficiency in ergosterol, which disrupts membrane structure and function, and a toxic intracellular accumulation of squalene. wjpmr.comcbg-meb.nl This dual effect ultimately results in fungal cell death, conferring the fungicidal nature of these compounds. cbg-meb.nl

Terbinafine (B446) is a potent member of this class. bibliotekanauki.pl While both cis- and trans-isomers exist, the trans-isomer is the pharmaceutically active form. cbg-meb.nl The cis-isomer is typically considered an impurity in the manufacturing process of the active pharmaceutical ingredient and is often studied as a reference standard in analytical chemistry. cbg-meb.nlgoogle.com Research comparing the two isomers reveals a significant difference in their biological activity, underscoring the importance of the specific geometric configuration for effective enzyme inhibition. The (E)-isomer is the potent inhibitor of squalene epoxidase, whereas the (Z)-isomer, or cis-Terbinafine (B105955), exhibits low biological activity. google.com

Historical Perspective of Stereoisomer Research

The development and synthesis of terbinafine involved extensive research into its stereoisomers. Early synthetic routes often produced a mixture of the cis (Z) and trans (E) isomers. googleapis.com This necessitated the development of purification techniques, such as column chromatography, to isolate the desired therapeutically active trans-isomer. googleapis.com

The challenge of separating these isomers spurred further research into stereoselective synthesis methods. googleapis.com These methods aimed to produce the trans-isomer with high selectivity, minimizing the formation of the cis-isomer. For instance, processes were developed using palladium catalysts that could influence the stereochemistry of the double bond, favoring the formation of the (E)-isomer. googleapis.comgoogle.com

The existence of the cis-isomer and the necessity to control its levels in the final drug product have made it an important compound for analytical and quality control purposes. cbg-meb.nlgoogle.com High-purity samples of cis-Terbinafine hydrochloride are synthesized to be used as reference standards to ensure the quality and purity of the trans-Terbinafine hydrochloride drug product. google.com A patent describes a method for preparing high-purity this compound for this purpose, highlighting its role as a key impurity for analysis. google.com

| Isomer | Common Name | Biological Activity | Role in Pharmaceutical Production |

| (E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | trans-Terbinafine | High (Active antifungal agent) | Active Pharmaceutical Ingredient |

| (Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | cis-Terbinafine | Low | Impurity and Analytical Reference Standard |

Significance of Stereochemistry in Chemical Biology

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemical biology and drug design. patsnap.comnumberanalytics.comlongdom.org The spatial configuration of a molecule dictates how it interacts with biological targets, such as enzymes and receptors. mhmedical.com These interactions are highly specific, often compared to a lock and key, where the drug molecule (the key) must have a precise shape to fit into the binding site of the biological target (the lock). numberanalytics.com

The case of cis- and trans-Terbinafine provides a clear example of the importance of geometric isomerism, a type of stereoisomerism. Although both isomers have the same chemical formula and connectivity of atoms, their different spatial arrangements around the carbon-carbon double bond lead to vastly different biological activities. google.com The trans-isomer effectively binds to and inhibits squalene epoxidase, while the cis-isomer is largely inactive. google.com This difference in activity is attributed to the fact that the active site of the enzyme is shaped to accommodate the specific geometry of the trans-isomer.

This principle extends to many other pharmaceuticals where only one stereoisomer is therapeutically beneficial, while the other may be inactive or even cause unintended effects. patsnap.com Therefore, understanding and controlling stereochemistry is crucial for developing effective and selective medicines. google.com The study of compounds like this compound, even as an "inactive" isomer, is vital for a complete understanding of structure-activity relationships and for ensuring the quality of stereochemically pure drugs. rsc.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-UYTGOYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176168-78-8 | |

| Record name | Terbinafine hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176168788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERBINAFINE HYDROCHLORIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H771UZ786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereochemical Control

Total Synthesis Methodologies of Terbinafine (B446) Stereoisomers

The total synthesis of terbinafine stereoisomers has been approached through various methodologies, each with its own set of advantages and challenges, particularly concerning the control of the stereochemistry at the C2-C3 double bond.

Conventional synthetic routes to terbinafine often lead to the formation of a mixture of (E) and (Z) isomers, with the trans-isomer being the major product. A common strategy involves the coupling of N-methyl-1-naphthalenemethylamine with a suitable side chain precursor. For instance, the reaction of the lithium salt of tert-butylacetylene with acrolein, followed by an allylic bromination/rearrangement, yields an intermediate (E/Z)-1-bromo-6,6-dimethyl-hepten-4-yne. google.com Subsequent condensation with (1-naphthylmethyl)methylamine produces a mixture of (E)- and (Z)-terbinafine. google.com

While most stereoselective strategies focus on maximizing the yield of the trans-isomer, some methods provide insights into the formation of the cis-isomer. For example, a β-elimination of a secondary methanesulfonate (B1217627) intermediate using potassium t-butoxide in dimethylformamide (DMF) was reported to yield a nearly 1:1 mixture of (E)- and (Z)-terbinafine. koreascience.kr This non-selective approach, while not ideal for producing the active trans-isomer, provides a viable route to obtaining significant quantities of the cis-isomer, which can then be isolated via flash column chromatography. koreascience.kr

Another approach involves the reaction of 6,6-dimethylhept-1-en-4-ynyl-3-hydroxy, which is acetylated and then condensed with N-methyl-1-naphthalenemethylamine in the presence of a palladium(0) tetrakis(triphenylphosphine) catalyst and triethylamine. This reaction yields both terbinafine and its (Z)-isomer. google.comepo.org The selectivity can be influenced by modifying experimental conditions and the catalyst system. google.comepo.org

Novel synthetic approaches have focused on improving the efficiency and stereoselectivity of terbinafine synthesis, often through the development of new catalysts. Palladium-catalyzed cross-coupling reactions have been particularly prominent. For instance, the reaction of aminovinyl chlorides with 1-alkynes in the presence of palladium complexes in piperidine (B6355638) has been explored. google.comepo.org

One process utilizes a palladium catalyst system with 1,3-dichloropropene (B49464) (a 1:1 mixture of cis and trans isomers) as a starting material. This method can be manipulated to favor the formation of the trans-isomer by taking advantage of the differential reactivity of the catalyst with the trans-allylic chloride intermediate, leaving the cis-form largely unreacted. google.com This highlights the potential for catalyst control in selectively producing one isomer over the other. By altering the catalyst and reaction conditions, it may be possible to develop a process that favors the formation of the cis-isomer.

Stereoselective and Asymmetric Synthesis Strategies for cis-Isomer

Intermediates and Reaction Mechanisms in cis-Terbinafine (B105955) Synthesis

The synthesis of cis-terbinafine involves several key intermediates and reaction mechanisms. A crucial intermediate is (Z)-1-halo-6,6-dimethyl-2-hepten-4-yne. The stereochemistry of this intermediate directly influences the stereochemistry of the final product.

The reaction of 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871) with a chlorinating agent can produce a mixture of (E)- and (Z)-1-chloro-6,6-dimethyl-2-hepten-4-yne. google.com The subsequent nucleophilic substitution with N-methyl-1-naphthalenemethylamine proceeds via an SN2-type mechanism, largely retaining the stereochemistry of the double bond. Therefore, the ratio of cis- to trans-terbinafine in the final product is heavily dependent on the isomeric ratio of the starting halo-intermediate.

The mechanism of the palladium-catalyzed coupling reactions is also critical. In the Sonogashira-type coupling, for example, the reaction between a vinyl halide and a terminal alkyne proceeds with retention of the double bond's stereochemistry. google.comepo.org Thus, using a (Z)-vinyl halide would be expected to yield (Z)-terbinafine.

The table below summarizes some of the key intermediates in the synthesis of terbinafine isomers.

| Intermediate Compound | Role in Synthesis | Reference |

| (E/Z)-1-bromo-6,6-dimethyl-hepten-4-yne | Precursor to be condensed with N-methyl-1-naphthalenemethylamine | google.com |

| (Z)-1-chloro-6,6-dimethyl-2-hepten-4-yne | Direct precursor to cis-terbinafine | google.com |

| 6,6-dimethylhept-1-en-4-yn-3-ol | Starting material for the synthesis of the halo-intermediate | google.comepo.org |

| N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine | Intermediate in palladium-catalyzed coupling reactions | google.com |

Derivatization and Analogue Synthesis for Structure-Activity Exploration

The synthesis and study of derivatives and analogues of terbinafine, including those related to the cis-isomer, are important for structure-activity relationship (SAR) studies. These studies help in understanding the structural requirements for antifungal activity and can lead to the discovery of new and more potent antifungal agents.

Research has been conducted on terbinafine analogues where the central tertiary amino group is absent, but polar substituents are introduced at the tert-butyl residue of the side chain. nih.gov Evaluation of these analogues has shown that the central amino function is not essential for antifungal activity, and that potency can be correlated with the polarity of the introduced functional groups. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies have been performed on a series of terbinafine analogues to understand the molecular features that govern their antifungal activity. researchgate.net While these studies have primarily focused on analogues of the active trans-isomer, the synthesis and biological evaluation of cis-isomer analogues could provide valuable insights into the stereochemical requirements of the target enzyme, squalene (B77637) epoxidase.

The table below presents examples of terbinafine analogues that have been synthesized for SAR studies.

| Analogue Type | Modification | Purpose of Derivatization | Reference |

| Carba-analogue | Replacement of the central tertiary amino group with a methylene (B1212753) group and introduction of polar substituents on the tert-butyl residue | To investigate the necessity of the central amino function for antifungal activity | nih.gov |

| Quinoline-based analogues | Replacement of the naphthalene (B1677914) ring with a quinoline (B57606) ring | To explore the impact of the aromatic system on antifungal potency | researchgate.net |

Chiral Resolution and Separation Techniques of Terbinafine Isomers

Given that many synthetic routes yield a mixture of cis- and trans-terbinafine, effective separation techniques are essential for obtaining the pure cis-isomer for analytical or research purposes.

Chromatographic methods are widely employed for the separation of terbinafine isomers. High-performance liquid chromatography (HPLC) is a powerful tool for both the analytical determination and preparative separation of cis- and trans-terbinafine. researchgate.net Reversed-phase HPLC methods have been developed that can effectively separate terbinafine from its impurities, including the cis-isomer. researchgate.net Flash column chromatography has also been successfully used to separate a 1:1 mixture of (E)- and (Z)-terbinafine. koreascience.kr

Crystallization is another key technique for the purification of terbinafine isomers. The difference in the physical properties, such as solubility, between the hydrochloride salts of the cis- and trans-isomers can be exploited for their separation. justia.com By carefully selecting the solvent and controlling the crystallization conditions, it is possible to selectively precipitate one isomer while the other remains in solution. For instance, it has been reported that the trans-isomer of terbinafine hydrochloride can be purified and separated from the cis-isomer by recrystallization. justia.com

The table below outlines the common techniques used for the separation of terbinafine isomers.

| Separation Technique | Principle | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a stationary phase and a mobile phase | Analytical and preparative separation of cis- and trans-terbinafine | researchgate.net |

| Flash Column Chromatography | Adsorption chromatography under pressure | Preparative separation of larger quantities of isomer mixtures | koreascience.kr |

| Crystallization | Differences in solubility of the hydrochloride salts of the isomers | Purification and isolation of a specific isomer | justia.com |

Molecular and Cellular Pharmacology Preclinical Focus

Mechanism of Action Elucidation at the Molecular Level

Terbinafine (B446) hydrochloride's primary mechanism of action is the specific inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. cbg-meb.nlpatsnap.com This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, and leads to the intracellular accumulation of squalene, which is toxic to the fungal cell. patsnap.comnih.govdroracle.ai This dual action of ergosterol depletion and squalene accumulation results in fungal cell death. cbg-meb.nldroracle.ai

Terbinafine hydrochloride exists as two geometric isomers: the (E)-isomer, known as trans-terbinafine, and the (Z)-isomer, known as cis-terbinafine (B105955). google.comcbg-meb.nl The trans-isomer is the pharmaceutically active form, possessing potent antifungal activity. cbg-meb.nlcbg-meb.nl In contrast, the cis-terbinafine isomer exhibits low biological activity. google.com The manufacturing process of terbinafine hydrochloride can produce both isomers, with the cis-isomer typically limited to a small percentage as an impurity. cbg-meb.nl The significant difference in antifungal efficacy between the two isomers underscores the stereospecificity of the interaction with the fungal squalene epoxidase enzyme.

Studies on terbinafine's interaction with squalene epoxidase from Candida species reveal it to be a potent, non-competitive inhibitor with respect to the enzyme's substrate, squalene. nih.govoup.combibliotekanauki.pl This non-competitive inhibition suggests that terbinafine binds to a site on the enzyme that is distinct from the substrate-binding site, inducing conformational changes that inactivate the enzyme. nih.govresearchgate.net

The inhibitory constant (Ki) for terbinafine against Candida squalene epoxidase is approximately 30 nM, highlighting its high potency. nih.govdroracle.aioup.com In stark contrast, the inhibition of mammalian (rat liver) squalene epoxidase occurs at much higher concentrations, with a Ki of 77 µM, and the inhibition is competitive with squalene. nih.govoup.com This significant difference in potency and inhibition type forms the basis for terbinafine's selective toxicity against fungal cells with minimal effect on mammalian cholesterol biosynthesis. nih.govwikipedia.org

Table 1: Comparative Enzyme Inhibition Data

| Enzyme Source | Inhibitor | Ki Value | Inhibition Type |

|---|---|---|---|

| Candida Squalene Epoxidase | Terbinafine | 30 nM | Non-competitive |

This table summarizes the differential inhibitory effects of terbinafine on fungal versus mammalian squalene epoxidase, based on published kinetic data. nih.govoup.com

At the molecular level, terbinafine's interaction with fungal squalene epoxidase has been elucidated through modeling studies. The lipophilic portion of the terbinafine molecule, specifically the tert-butyl group, is thought to orient itself within a binding pocket of the enzyme. nih.govresearchgate.net This binding induces conformational changes that block the natural substrate, squalene, from accessing the enzyme's active site. nih.govresearchgate.net

A critical interaction involves the formation of a hydrogen bond between the amine nitrogen of terbinafine and the hydroxyl group of a tyrosine residue (specifically Tyr90 in Saccharomyces cerevisiae) within the enzyme. nih.govresearchgate.net Furthermore, studies on terbinafine-resistant fungal strains have identified mutations in the ERG1 gene, which codes for squalene epoxidase. asm.org These mutations often result in amino acid substitutions in regions of the enzyme thought to be crucial for terbinafine binding, providing further evidence for the specific molecular interactions responsible for its inhibitory activity. asm.org

The inhibition of squalene epoxidase by terbinafine is an early step in the ergosterol biosynthesis pathway. cbg-meb.nlpatsnap.com Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene. nih.govscbt.com By blocking this step, terbinafine causes a significant decrease in the downstream production of ergosterol. droracle.aidrugbank.com Ergosterol is vital for maintaining the fluidity, integrity, and function of the fungal cell membrane. ekb.eg Its depletion compromises the membrane's structural integrity. patsnap.com

Simultaneously, the blockage leads to a substantial accumulation of the substrate, squalene, within the fungal cell. nih.govoup.com High concentrations of intracellular squalene are cytotoxic, interfering with membrane function and cell wall synthesis, ultimately contributing to cell death. nih.govdroracle.ai This dual mechanism—ergosterol deficiency and squalene accumulation—underpins the fungicidal action of the compound. nih.govdroracle.ai

Molecular Interactions with Fungal Cellular Targets

Investigation of Non-Targeted Molecular Effects

While cis-terbinafine's primary target is well-established as fungal squalene epoxidase, research has identified interactions with other biological pathways, which are considered non-targeted or "off-target" effects.

A notable non-antifungal molecular interaction of terbinafine is its role as a novel and selective activator of the two-pore domain potassium channel TASK3 (KCNK9). nih.govkent.ac.uk These channels are responsible for background or "leak" potassium currents and are important in regulating cellular electrical excitability. ucsf.edu

Through cell-based screening assays, terbinafine was identified as an activator of TASK3 channels with a pEC50 of 6.2 (±0.12). nih.govresearchgate.net Further electrophysiology studies confirmed this activation and demonstrated its selectivity, as no significant activation was observed for other related potassium channels such as TASK1, TASK2, TREK2, THIK1, and TWIK1. nih.govkent.ac.uk Interestingly, terbinafine was found to inhibit the TWIK1 channel. kent.ac.uk The activation of TASK3 by terbinafine was also observed in a mutated version of the channel (G236R) associated with the human developmental disorder, Birk-Barel syndrome. nih.govkent.ac.uk This finding suggests a potential for terbinafine and its analogues to be used as pharmacological tools to study the function and pathophysiology of TASK3 channels. nih.gov

Cellular Responses and Stress Induction

The primary mechanism of terbinafine is the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. drugbank.compatsnap.com This inhibition has two major downstream consequences for the fungal cell: a depletion of ergosterol, which is vital for maintaining the integrity and function of the cell membrane, and a toxic intracellular accumulation of squalene. patsnap.comnih.gov This dual effect disrupts the cell membrane and ultimately leads to fungal cell death. wikipedia.org

The chemical insult and subsequent disruption of cellular homeostasis trigger a variety of stress responses within the fungus:

Oxidative Stress: Terbinafine treatment has been shown to induce the production of intracellular reactive oxygen species (ROS) in fungi like Aspergillus fumigatus. asm.orgresearchgate.net This accumulation of ROS contributes to the drug's antifungal activity by causing oxidative damage to cellular components, including significant lipid peroxidation within the mitochondrial membrane. asm.orgresearchgate.net

Cell Wall Integrity (CWI) and Osmotic Stress Pathways: Fungi activate compensatory signaling pathways to survive chemical stress. The Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways are key stress-response cascades that are activated upon exposure to terbinafine. nih.gov These pathways attempt to reinforce the cell wall and manage osmotic instability caused by membrane disruption. nih.govfrontiersin.org In Saccharomyces cerevisiae, for instance, blocking the CWI pathway renders terbinafine more fungicidal. nih.gov

Heat Shock Protein Upregulation: In response to cellular stress, fungi can increase the expression of molecular chaperones like heat shock proteins (HSPs). mdpi.com Following terbinafine exposure, dermatophytes show increased expression of several HSP genes, including Hsp90. frontiersin.orgmdpi.com Hsp90 plays a crucial role in stabilizing key proteins involved in stress response pathways, thereby promoting fungal tolerance to the drug. mdpi.com

Morphological Alterations: The stress induced by terbinafine can lead to changes in fungal morphology. In Cryptococcus neoformans, a fungus that does not typically exhibit dimorphism, prolonged incubation with terbinafine can induce the formation of pseudohyphae, a common response to cellular stress. scielo.br

Ion Homeostasis Pathways: Recent studies in Trichophyton rubrum have identified the Ptk2-Pma1 pathway as a contributor to terbinafine tolerance. asm.org Ptk2 is a protein kinase that activates the proton pump Pma1, and this pathway's activity helps the fungus withstand the effects of the drug. asm.org

| Cellular Response | Description | Associated Signaling Pathway/Mechanism | References |

|---|---|---|---|

| Ergosterol Depletion | Decrease in a critical component of the fungal cell membrane, leading to increased permeability. | Inhibition of Squalene Epoxidase | drugbank.compatsnap.comnih.gov |

| Squalene Accumulation | Toxic buildup of the squalene substrate within the cell. | Inhibition of Squalene Epoxidase | drugbank.compatsnap.comnih.gov |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS), causing damage to lipids and other cellular components. | Mitochondrial Respiratory Chain | asm.orgresearchgate.net |

| Cell Wall Stress | Compensatory response to maintain cell integrity against membrane damage and osmotic pressure. | Cell Wall Integrity (CWI) Pathway, High-Osmolarity Glycerol (HOG) Pathway | nih.govfrontiersin.org |

| Protein Folding Stress | Upregulation of chaperone proteins to manage damaged proteins and support survival. | Heat Shock Response (e.g., Hsp90) | frontiersin.orgmdpi.com |

Structure-Activity Relationship (SAR) Studies for cis-Terbinafine Analogues

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antifungal potency of the allylamine (B125299) class of compounds, leading from the early compound naftifine (B1207962) to the more potent terbinafine. core.ac.uk These studies focus on modifying the chemical structure of the active terbinafine isomer to understand which molecular features are essential for its biological activity.

Correlating Structural Modifications with Biological Activity

SAR studies on terbinafine and its analogues have identified several key structural components that govern their antifungal efficacy. The primary target, squalene epoxidase, requires specific molecular interactions for effective inhibition. core.ac.uk

The Allylamine Moiety: The tertiary allylamine functional group was initially identified as a critical structural requirement for potent inhibition of squalene epoxidase. core.ac.uk

The Side Chain: A significant leap in potency from naftifine to terbinafine was achieved by replacing a benzene (B151609) ring with a tert-butylacetylene group in the side chain. core.ac.uk Further studies have shown that the steric properties and conformational rigidity of this side chain play a crucial role in the compound's activity. nih.govcncb.ac.cn

The Naphthyl Group: The bulky naphthalene (B1677914) ring system is another key feature, contributing to the high lipophilicity of the molecule, which allows it to accumulate in the skin, nails, and fatty tissues where fungal infections often reside. drugbank.comresearchgate.net

The Central Amino Group: While the tertiary amine is a feature of terbinafine, studies on "carba-analogs" that lack this central nitrogen atom have shown that some of these derivatives can still exhibit broad antifungal activity. nih.gov This suggests the amino group is not absolutely essential, provided other polar or basic substituents are present in the side chain to facilitate necessary interactions. nih.gov

| Structural Feature/Modification | Impact on Biological Activity | References |

|---|---|---|

| Tertiary Allylamine Group | Considered a critical requirement for high antifungal activity. | core.ac.uk |

| tert-Butylacetylene Side Chain | Replacement of a phenyl group with this moiety increased potency 10- to 100-fold over naftifine. | core.ac.uk |

| Side Chain Rigidity | Conformational rigidity of the side chain is important for activity. | nih.govcncb.ac.cn |

| Absence of Central Amino Group | Antifungal activity can be retained if other polar/basic substituents are present, indicating it is not absolutely essential. | nih.gov |

| Quinoline (B57606) Ring System | Designed as a mimic for the naphthalene system, some quinoline derivatives show antifungal activity. | researchgate.net |

Pharmacophore Development and Molecular Feature Mapping

To systematically explore SAR, computational methods are used to develop pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.

For terbinafine analogues, quantitative structure-activity relationship (QSAR) models have been generated to correlate physicochemical descriptors of different molecules with their antifungal activity against pathogens like Candida albicans. nih.govcncb.ac.cn These models, developed using techniques like genetic function approximation (GFA), consistently highlight that steric properties and the conformational rigidity of the side chains are critical determinants of activity. nih.govcncb.ac.cnresearchgate.net This computational analysis aligns with and reinforces the experimental findings from traditional SAR studies. nih.gov

Ligand-based pharmacophore models have been developed using software such as PHASE (Pharmacophore Alignment and Scoring Engine). researchgate.netresearchgate.net These models help in the rational design of new analogues by mapping the key features—such as hydrophobic regions, hydrogen bond acceptors, and donors—that are predicted to be essential for binding to the active site of fungal squalene epoxidase. This approach has been used to design novel series of compounds, such as quinoline derivatives, that mimic terbinafine's structure and function. researchgate.netijbio.com

Preclinical Antifungal Resistance Mechanisms

Although terbinafine is a potent fungicidal agent, the emergence of resistant fungal strains, particularly in dermatophytes like Trichophyton species, is a growing concern. nih.gov Preclinical studies have identified two primary mechanisms by which fungi develop resistance to terbinafine.

Role of Efflux Pumps and Transporter Overexpression

A second major mechanism of resistance is the increased expression and activity of membrane-bound transporter proteins, known as efflux pumps. mdpi.comnih.gov These pumps function to actively expel a wide range of substances, including antifungal drugs, from the fungal cell. This reduces the intracellular concentration of terbinafine to sub-lethal levels, allowing the fungus to survive.

Two major superfamilies of transporters are implicated in terbinafine resistance:

ATP-Binding Cassette (ABC) Transporters: These pumps use the energy from ATP hydrolysis to transport substrates across the cell membrane. Overexpression of ABC transporter genes, such as CDR1 and CDR2 in Candida species and MDR genes in Trichophyton species, has been linked to terbinafine resistance. mdpi.comnih.govreviberoammicol.com Terbinafine is a confirmed substrate for the Cdr1p transporter. reviberoammicol.comportico.org

Major Facilitator Superfamily (MFS) Transporters: These transporters utilize the proton motive force to efflux drugs. plos.org

Notably, overexpression of these efflux pumps can confer resistance to multiple classes of antifungal drugs, leading to a multidrug resistance (MDR) phenotype. oup.com Some clinical isolates that are resistant to terbinafine exhibit overexpression of efflux pumps without harboring any mutations in the SQLE gene, indicating that this can be an independent mechanism of resistance. mdpi.com

Biochemical and Genetic Determinants of Resistance

Resistance to terbinafine in pathogenic fungi, particularly dermatophytes like Trichophyton species, is an emerging concern. The biochemical and genetic underpinnings of this resistance are primarily centered on alterations in the drug's target enzyme and the activity of cellular efflux pumps. While clinical and preclinical research predominantly refers to terbinafine, these mechanisms are considered applicable to its isomers, including cis-terbinafine hydrochloride, due to their shared mode of action.

The principal mechanism of acquired resistance involves specific point mutations in the gene encoding squalene epoxidase (SQLE), the enzyme inhibited by terbinafine. asm.orgdermnetnz.org These mutations lead to amino acid substitutions in the protein, which alter the conformation of the drug-binding site. This conformational change reduces the binding affinity of terbinafine to the enzyme without critically compromising the enzyme's primary function in the ergosterol biosynthesis pathway, thus allowing the fungus to survive in the presence of the drug. mdpi.com

Several key mutations in the SQLE gene have been identified in terbinafine-resistant clinical isolates of Trichophyton rubrum, Trichophyton indotineae, and Trichophyton mentagrophytes. dermnetnz.orgmdpi.comnih.gov These mutations are highly correlated with a significant increase in the minimum inhibitory concentration (MIC) of terbinafine. nih.gov Studies have demonstrated that introducing these specific mutations into a terbinafine-sensitive strain is sufficient to confer a resistant phenotype. nih.govscilit.com

Table 1: Key Amino Acid Substitutions in Squalene Epoxidase (SQLE) Conferring Terbinafine Resistance

| Amino Acid Substitution | Codon Position | Fungal Species Commonly Affected | Reference |

|---|---|---|---|

| Leu393Phe | 393 | Trichophyton spp. | nih.govd-nb.info |

| Leu393Ser | 393 | Trichophyton spp. | plos.org |

| Phe397Leu | 397 | Trichophyton spp. | mdpi.comnih.govasm.org |

| Phe415Ser | 415 | Trichophyton spp. | asm.org |

| His440Tyr | 440 | Trichophyton spp. | asm.org |

| Ala448Thr | 448 | Trichophyton indotineae | mdpi.com |

Beyond target site modification, another significant biochemical mechanism of resistance is the overexpression of efflux pumps. ijdvl.com These membrane transport proteins, belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), actively expel antifungal drugs from the fungal cell. mdpi.comasm.org This process reduces the intracellular concentration of terbinafine, preventing it from reaching its target, squalene epoxidase, in sufficient quantities to be effective. ijpsjournal.com

Increased expression of specific efflux pump genes has been observed in terbinafine-resistant isolates, sometimes even in the absence of SQLE mutations. mdpi.comijdvl.com This suggests that efflux pump overexpression can be an independent mechanism for conferring resistance. mdpi.com The expression of these transporter genes can be upregulated in response to drug exposure. ijdvl.com

Table 2: Efflux Pumps Associated with Terbinafine Resistance

| Efflux Pump Family | Specific Transporters | Fungal Genera | Reference |

|---|---|---|---|

| ATP-Binding Cassette (ABC) | PDR1, MDR1, MDR2, MDR4 | Trichophyton, Microsporum | mdpi.complos.org |

| Major Facilitator Superfamily (MFS) | MFS1 | Trichophyton | asm.org |

Other factors may also contribute to reduced susceptibility. The formation of biofilms, which are structured communities of fungal cells encased in an extracellular matrix, can act as a physical barrier to drug penetration and is associated with increased resistance. mdpi.comresearchgate.net Additionally, cellular stress responses, involving molecules like heat shock proteins (HSPs), may be upregulated upon terbinafine exposure, potentially contributing to fungal survival and tolerance. mdpi.com

Preclinical Pharmacokinetics and Metabolism

In Vitro Metabolic Fate of cis-Terbinafine (B105955) Hydrochloride

The in vitro metabolism of terbinafine (B446), the active component of cis-terbinafine hydrochloride, has been characterized through studies using human liver microsomes and recombinant human cytochrome P-450 (CYP) enzymes. These investigations have revealed that terbinafine undergoes extensive biotransformation through several key pathways.

Elucidation of Biotransformation Pathways (e.g., N-dealkylation, hydroxylation)

The primary metabolic routes for terbinafine involve N-dealkylation, hydroxylation, deamination, and dihydrodiol formation. nih.gov N-dealkylation can occur through multiple pathways, leading to the formation of various metabolites. researchgate.net One significant pathway is N-demethylation, which produces desmethylterbinafine. researchgate.net Another critical biotransformation is the N-dealkylation of the allylamine (B125299) group, which results in the formation of a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). researchgate.net Aliphatic hydroxylation and arene oxidation are also involved in the metabolic process. researchgate.netresearchgate.net

Identification and Characterization of Metabolites

Several metabolites of terbinafine have been identified. The main metabolites resulting from the primary biotransformation pathways include N-desmethylterbinafine, carboxybutylterbinafine, and various hydroxylated metabolites. nih.govnih.gov In plasma, the most abundant metabolites are the two carboxybutyl metabolites, with carboxybutylterbinafine being predominant. nih.gov The plasma concentration of demethylterbinafine is similar to that of the parent drug. nih.gov Hydroxylated metabolites are primarily found as glucuronide conjugates and are considered minor in plasma. nih.gov A reactive and potentially toxic metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), is formed through N-dealkylation. researchgate.net This aldehyde can be trapped with glutathione (B108866) in microsomal reactions. researchgate.net In urine, the major metabolite is demethylcarboxybutylterbinafine. nih.gov

Cytochrome P450 Enzyme Involvement and Isoform Contributions

The specific contributions of various CYP isoforms to the different metabolic pathways have been delineated:

N-demethylation: Primarily mediated by CYP2C9, CYP2C8, and CYP1A2. nih.gov

Dihydrodiol formation: Mediated by CYP2C9 and CYP1A2. nih.gov

Deamination: Primarily carried out by CYP3A4. nih.gov

Alkyl side chain oxidation: Involves CYP1A2, CYP2C8, CYP2C9, and CYP2C19. nih.gov

Hydroxylation: Involves CYP1A2, CYP2C9, CYP2C8, CYP2B6, and CYP2C19. drugbank.com

Formation of the reactive aldehyde (TBF-A): CYP2C19 and CYP3A4 are major contributors. researchgate.net

Terbinafine itself is a potent competitive inhibitor of CYP2D6. nih.govresearchgate.net This inhibition can lead to significant drug-drug interactions with medications that are substrates of CYP2D6. researchgate.netmedsafe.govt.nz

Table 1: Cytochrome P450 Isoform Contributions to Terbinafine Metabolism

| Metabolic Pathway | Contributing CYP Isoforms |

|---|---|

| N-demethylation | CYP2C9, CYP2C8, CYP1A2 |

| Dihydrodiol formation | CYP2C9, CYP1A2 |

| Deamination | CYP3A4 |

| Alkyl side chain oxidation | CYP1A2, CYP2C8, CYP2C9, CYP2C19 |

| Hydroxylation | CYP1A2, CYP2C9, CYP2C8, CYP2B6, CYP2C19 |

| TBF-A Formation | CYP2C19, CYP3A4 |

Pharmacokinetic Profiling in Animal Models

Absorption and Distribution Studies in Preclinical Systems

Following oral administration, terbinafine is rapidly absorbed in various animal species, including mice, rats, and dogs, with detectable plasma concentrations within 0.25-0.5 hours. fda.gov The extent of absorption ranges from 50-80%. fda.gov In small animals, the bioavailability of terbinafine is reported to be between 46% and 70%. merckvetmanual.com However, in horses, terbinafine undergoes significant first-pass metabolism, resulting in lower bioavailability. merckvetmanual.comresearchgate.net

Terbinafine is highly lipophilic and demonstrates extensive distribution into tissues, particularly adipose tissue, the stratum corneum, sebum, and hair. fda.govmerckvetmanual.commsdvetmanual.com This high tissue binding results in a large apparent volume of distribution. nih.gov More than 99% of terbinafine in plasma is bound to proteins. drugbank.comfda.gov In rats, terbinafine has shown a high affinity for LDL, which affects its brain uptake. nih.gov While terbinafine concentrates in the hair of cats, it does not accumulate to the same extent in the skin or hair of dogs after multiple oral doses. merckvetmanual.com

Table 2: Pharmacokinetic Parameters of Oral Terbinafine in Different Animal Species

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) | Bioavailability (%) |

|---|---|---|---|---|---|

| Cats | 30 | 3.22 | 1.33 | 8.01 | 31.00 |

| Greyhound Dogs | 30 | 4.01 | 2.0 | 8.6 | Not Reported |

| Horses | 20 | 0.31 | 1.7 | 8.1 | Not Reported |

| Red-tailed Hawks | Not Reported | 1.2 | 3.4 | 17.5 | Not Reported |

| African Penguins | Not Reported | Not Reported | 7.0 | 17.0 | Not Reported |

Excretion Pathways and Clearance Mechanisms

The primary route of elimination for terbinafine and its metabolites is through the urine. drugbank.comnih.gov Approximately 70% of an administered dose is excreted via the kidneys. fda.govnih.gov The parent drug is not found in the urine in its unmetabolized form. drugbank.com The clearance of terbinafine is mainly due to extensive hepatic biotransformation into numerous inactive metabolites. nih.govresearchgate.net In humans, the terminal half-life of terbinafine can range from 200-400 hours due to its distribution into skin and adipose tissue. drugbank.com The plasma half-life in horses, dogs, and cats is approximately 8-9 hours. merckvetmanual.com

Preclinical Pharmacokinetic Modeling and Prediction

An extensive review of publicly available scientific literature reveals a significant gap in the understanding of the preclinical pharmacokinetic modeling and prediction specifically for This compound . Research and development efforts have been overwhelmingly focused on the trans-isomer of terbinafine hydrochloride, which is the therapeutically active form of the drug.

Terbinafine hydrochloride is a synthetic allylamine antifungal agent. Structurally, it possesses a double bond that gives rise to geometric isomers: the (E)-isomer (trans-terbinafine) and the (Z)-isomer (cis-terbinafine). The antifungal activity is attributed to the trans-isomer, which acts by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.

Regulatory documents and pharmaceutical literature classify this compound as an impurity in the final drug substance. cbg-meb.nl The levels of this isomer are strictly controlled during the manufacturing process to ensure the quality, safety, and efficacy of the final medicinal product.

Consequently, preclinical studies, including the development of pharmacokinetic models, have been conducted on terbinafine as a whole, which predominantly consists of the active trans-isomer. These studies often utilize physiologically based pharmacokinetic (PBPK) models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of the drug.

For instance, PBPK models for terbinafine have been developed in rats and subsequently scaled up to predict the pharmacokinetic profile in humans. nih.govscience.gov These models have been instrumental in forecasting plasma and tissue concentrations, including in the skin, which is a primary target for the drug's antifungal activity. nih.gov The models incorporate various physiological and drug-specific parameters to simulate the compound's behavior in the body. nih.govscience.gov

However, no specific preclinical pharmacokinetic data, and therefore no pharmacokinetic models or predictive studies, for this compound are available in the reviewed literature. The scientific focus remains on the pharmacologically active trans-isomer, leaving the specific ADME properties and potential in vivo behavior of the cis-isomer uncharacterized. Due to the absence of research data, no data tables on the preclinical pharmacokinetic modeling and prediction of this compound can be generated.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of cis-Terbinafine (B105955) Hydrochloride, enabling its separation from complex matrices and precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Terbinafine (B446) and its related impurities, including the cis-isomer. The development of a robust HPLC method is critical for ensuring the quality and purity of pharmaceutical formulations.

A notable reversed-phase HPLC (RP-HPLC) method was developed for the simultaneous determination of terbinafine and its impurities. nih.govresearchgate.net This method utilized a NUCLEOSIL 100-5-CN column with a mobile phase composed of tetrahydrofuran, acetonitrile (B52724), and citrate (B86180) buffer (pH 4.50) in a 10:20:70 (v/v/v) ratio. nih.gov UV detection was performed at 226 nm, allowing for the effective separation and quantification of cis-Terbinafine (referred to as Z-terbinafine) from the active trans-isomer and other degradation products. nih.gov The total analysis time was under 32 minutes with a flow rate of 0.8 ml/min. nih.gov This method demonstrated sufficient selectivity, precision, and accuracy for routine quality control. nih.govresearchgate.net

Automated HPLC method development platforms have also been employed to optimize the separation of terbinafine and its impurities, adhering to Quality by Design (QbD) principles. chromatographytoday.com These systems can automatically screen various columns, solvents, and instrumental parameters to rapidly identify the best analytical conditions. chromatographytoday.com

Table 1: HPLC Method Parameters for Terbinafine Isomer Separation

| Parameter | Condition |

|---|---|

| Column | NUCLEOSIL 100-5-CN |

| Mobile Phase | Tetrahydrofuran:Acetonitrile:Citrate Buffer (pH 4.5) (10:20:70, v/v/v) nih.gov |

| Flow Rate | 0.8 mL/min nih.gov |

| Detection | UV at 226 nm nih.gov |

| Analysis Time | < 32 minutes nih.gov |

| Internal Standard | Propylparaben nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. These characteristics make it particularly suitable for the analysis of cis-Terbinafine Hydrochloride.

A sensitive and high-throughput UPLC-MS/MS method was developed for determining terbinafine in human plasma. nih.gov This method employed a BEH C18 column (50 × 2.1 mm, 1.7 µm) with an isocratic elution using acetonitrile and 8.0 mM ammonium (B1175870) formate (B1220265) (pH 3.5) in an 85:15 (v/v) ratio. nih.gov The transfer from an HPLC to a UPLC system, using a similar C18 column chemistry, reduced the analysis time for terbinafine and an internal standard by a factor of six, demonstrating the significant gain in efficiency. nih.gov UPLC systems, with their sub-2 µm particle columns, represent a milestone in liquid chromatography, providing enhanced separation capabilities crucial for resolving closely related isomers like cis- and trans-terbinafine. encyclopedia.pubmdpi.com

Table 2: UPLC Method Details for Terbinafine Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) nih.govnih.gov |

| Mobile Phase | Acetonitrile:8.0 mM Ammonium Formate (pH 3.5) (85:15, v/v) nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Detection | Mass Spectrometry (MS/MS) nih.gov |

| Analysis Time | ~3 minutes nih.gov |

While less common for the direct analysis of the non-volatile hydrochloride salt, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of terbinafine and its related compounds, often after derivatization to increase volatility. It is a powerful tool for identifying and quantifying volatile metabolites or impurities that may arise during the synthesis or degradation of terbinafine. For instance, GC-MS is used to detect and quantify potential impurities like N-Nitroso-N-ethyl-o-toluidine (NEOT) in terbinafine hydrochloride, which can form from raw materials or during storage. vitas.no

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the analysis of this compound, even at very low concentrations. This technique is the gold standard for bioanalytical studies and for detecting trace-level impurities.

A rapid and selective LC-MS/MS method was validated for the determination of terbinafine in human plasma. researchgate.net Using a C18 column and gradient elution with 0.1% formic acid in water and methanol (B129727), the method achieved a limit of quantification of 1.0 ng/mL. researchgate.net Another high-throughput LC-MS/MS method employed a solid-phase extraction procedure and achieved a limit of quantitation of 5.11 ng/mL, with a short chromatographic run time of 2 minutes. nih.gov The multiple reaction monitoring (MRM) mode is used for quantitation, with specific precursor-to-product ion transitions for terbinafine (m/z 292.2 → 141.1) and its deuterated internal standard (m/z 299.1 → 148.2). nih.govnih.gov These high-sensitivity methods are crucial for pharmacokinetic studies and for ensuring that the levels of impurities like cis-terbinafine are below the stringent regulatory limits. vitas.no

Table 3: LC-MS/MS Parameters for High-Sensitivity Terbinafine Analysis

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) nih.govresearchgate.net |

| MS/MS Transition (Terbinafine) | m/z 292.2 → 141.1 nih.govnih.gov |

| MS/MS Transition (Terbinafine-d7 IS) | m/z 299.1 → 148.2 nih.gov |

| Limit of Quantification (LOQ) | As low as 1.0 ng/mL in plasma researchgate.net |

| Chromatographic Run Time | 2 - 5 minutes researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the differentiation of geometric isomers like cis- and trans-terbinafine.

Both 1D (¹H and ¹³C) and 2D NMR experiments are used to confirm the structure of terbinafine and its related substances. researchgate.netsemanticscholar.org The key to distinguishing the cis-isomer from the trans-isomer lies in the coupling constants and chemical shifts of the vinylic protons in the ¹H NMR spectrum. The cis-configuration around the double bond results in different spatial proximities of the protons, which can be confirmed using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). uni-regensburg.de Careful analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, providing definitive proof of the (Z)-geometry of the double bond in cis-Terbinafine. researchgate.netchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) stands as a powerful tool for the definitive identification and structural elucidation of this compound. Its high sensitivity and specificity allow for precise molecular weight determination and detailed fragment analysis, which are essential for confirming the isomeric identity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a frequently utilized technique. In a typical application, a chromatographic system separates cis-Terbinafine from its trans-isomer and other related impurities before introduction into the mass spectrometer. Positive ion electrospray ionization (ESI) is a common ionization method for this compound. researchgate.net The resulting mass spectrum will exhibit a molecular ion peak corresponding to the exact mass of the cis-Terbinafine free base (C21H25N), which has a molecular weight of 291.43 g/mol . usbio.net

Further fragmentation of the molecular ion (MS/MS) provides characteristic product ions that are instrumental in confirming the structure. While specific fragmentation patterns for this compound are not extensively detailed in publicly available literature, the general fragmentation of the terbinafine structure would involve cleavage at various points of the allylamine (B125299) side chain and the naphthylmethyl group. This detailed fragmentation data, when compared to a reference standard of cis-Terbinafine, provides unambiguous identification.

Quantitative analysis using MS is also highly valuable. Techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging) have been explored for quantifying terbinafine distribution in biological matrices, showcasing the versatility of mass spectrometry in terbinafine-related research. nih.gov For quantitative bioequivalence studies, LC-MS/MS methods have been developed with a linear range of 1.0 to 2000 ng/mL and a limit of quantification of 1.0 ng/mL. researchgate.net

UV-Visible Spectrophotometry in Quantitative Analysis

UV-Visible spectrophotometry is a widely accessible and robust technique for the quantitative analysis of terbinafine hydrochloride in various samples. This method is based on the principle that the molecule absorbs light in the UV-visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the substance.

For terbinafine hydrochloride, the maximum absorbance (λmax) is typically observed at specific wavelengths depending on the solvent used. Common wavelengths for analysis include 222 nm in 0.1 M HCl, 223 nm in a methanol-water mixture, and 282 nm in 0.1 M acetic acid. technologynetworks.com Another reported λmax is 283 nm in water. nih.govresearchgate.net

The development of a UV-spectrophotometric method involves establishing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. Linearity is a critical parameter, and for terbinafine hydrochloride, it has been demonstrated over various concentration ranges, such as 0.2–4.0 µg/mL and 2.0–50.0 µg/mL. nih.gov Another study showed linearity in the range of 5-30 μg/ml. researchgate.net The method's validity is further established through parameters like accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, one method reported LOD and LOQ values of 0.42 µg/mL and 1.30 µg/mL, respectively, when measuring absorbance at 283 nm. nih.gov

Table 1: UV-Visible Spectrophotometry Parameters for Terbinafine Hydrochloride Analysis

| Parameter | Method A | Method B | Method C | Method D |

| Solvent | 0.1 M HCl | 0.1 M Acetic Acid | Water | Methanol:Water (70:30) |

| λmax (nm) | 222 | 282 | 283 nih.gov | 223 technologynetworks.com |

| Linearity Range (µg/mL) | 0.2-4.0 | 2.0-50.0 | 5-30 researchgate.net | 0.6-4.2 technologynetworks.com |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 8.7 x 10⁴ | 7.9 x 10³ | Not Reported | Not Reported |

| LOD (µg/mL) | Not Reported | Not Reported | 0.42 nih.gov | Not Reported |

| LOQ (µg/mL) | Not Reported | Not Reported | 1.30 nih.gov | Not Reported |

Impurity Profiling and Purity Assessment of cis-Terbinafine

The control of impurities is a critical aspect of pharmaceutical quality. For terbinafine hydrochloride, the cis-isomer is a specified impurity that must be monitored and controlled within strict limits. cbg-meb.nl

Detection and Quantification of Stereoisomeric Impurities

The primary challenge in the analysis of this compound is its separation from the pharmaceutically active trans-isomer. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose due to its high resolving power.

A robust RP-HPLC method can effectively separate cis-terbinafine from trans-terbinafine and other related impurities. nih.gov The development of such a method involves careful optimization of the stationary phase (e.g., C18 or CN columns), mobile phase composition (often a mixture of acetonitrile, methanol, and a buffer), flow rate, and detection wavelength. nih.govwjpsonline.com For instance, a method using a NUCLEOSIL 100-5-CN column with a mobile phase of tetrahydrofuran, acetonitrile, and citrate buffer (pH 4.5) at a flow rate of 0.8 mL/min and UV detection at 226 nm has been successfully used to separate terbinafine from its impurities. nih.gov The cis-isomer is often limited to a maximum of 0.1% in the final drug substance. cbg-meb.nl The availability of a high-purity cis-terbinafine reference standard is crucial for the accurate identification and quantification of this impurity. google.comveeprho.com

Stability-Indicating Analytical Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. Such a method must be able to separate the intact drug from its degradation products, allowing for an accurate assessment of its stability.

For terbinafine hydrochloride, forced degradation studies are performed under various stress conditions, including acidic and basic hydrolysis, oxidation, thermal stress, and photolysis, as per the International Council for Harmonisation (ICH) guidelines. rjptonline.org The goal is to generate potential degradation products and ensure that the analytical method can resolve them from the main peak and other impurities like the cis-isomer.

Several stability-indicating HPLC methods have been developed for terbinafine hydrochloride. wjpsonline.comrjptonline.org These methods typically demonstrate good separation of the parent drug from degradation products. For example, one study showed that terbinafine degraded slightly under oxidative stress but remained stable under other conditions. nih.gov Another study using a C18 column and a mobile phase of methanol and acetonitrile with UV detection at 224 nm proved to be stability-indicating by separating the drug from degradation products formed under various stress conditions. rjptonline.org UV-spectrophotometric methods have also been developed and validated as stability-indicating.

Table 2: Summary of Stability-Indicating Methods for Terbinafine Hydrochloride

| Analytical Technique | Stress Conditions Applied | Key Findings |

| RP-HPLC rjptonline.org | Acidic and basic hydrolysis, oxidation, thermal, and photolytic degradation. | The method was able to separate terbinafine hydrochloride from its degradation products, proving its stability-indicating nature. |

| UV-Spectrophotometry | Acidic, basic, and water hydrolysis, thermal stress, peroxide, and photolytic degradation. | Slight degradation was observed under basic and oxidative conditions, while no significant degradation occurred under other stresses. The method was deemed stability-indicating. |

| RP-HPLC nih.gov | Forced degradation according to ICH guidelines. | The drug showed slight degradation under oxidative stress and stability under other conditions. |

Computational and Theoretical Studies of Cis Terbinafine Hydrochloride

Computational and theoretical chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. For cis-terbinafine (B105955) hydrochloride, these methods can elucidate its interaction with biological targets, predict its pharmacokinetic properties, and explain its structure-activity relationships. It is important to note that the vast majority of research has focused on the pharmacologically active (E)-isomer, or trans-terbinafine. cbg-meb.nl Consequently, specific computational data for the cis-isomer is limited. This section will discuss the application of these computational methods to cis-terbinafine, drawing comparisons with its trans-isomer where appropriate.

Emerging Research Areas and Future Perspectives

Preclinical Development of Novel Delivery Systems

A significant thrust of current research is to overcome the limitations of conventional drug delivery, such as poor solubility and limited penetration for topical formulations. mums.ac.ir Novel delivery systems for Terbinafine (B446) Hydrochloride are being developed to enhance its therapeutic efficiency by ensuring sustained release and targeted action. mums.ac.irresearchgate.net

Nanocarrier and Lipid-Based Delivery Systems

Nanotechnology offers promising platforms to improve the delivery of lipophilic drugs like Terbinafine. mazums.ac.ir These systems can increase the drug's solubility, protect it from degradation, and enhance its penetration through biological barriers. mums.ac.ir

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are lipid-based nanoparticles that are solid at room temperature. Their small size facilitates close contact with the stratum corneum, allowing for controlled drug release and enhanced skin penetration. mums.ac.ir NLCs are a more advanced generation, created by mixing solid and liquid lipids. This produces a less-ordered lipid matrix capable of higher drug loading and improved stability. researchgate.net Studies on Terbinafine Hydrochloride-loaded NLCs have shown a sustained release pattern and a more rapid reduction in fungal burden compared to conventional formulations. researchgate.net

Ethosomes: These are soft, malleable vesicles composed of phospholipids, ethanol, and water. Research on a novel multi-ethosome (ME) system for Terbinafine Hydrochloride delivery demonstrated particles of approximately 100 nm with high entrapment efficiency (up to 86%). mdpi.com These MEs significantly improved skin targeting efficiency compared to commercial creams. mdpi.com

Nanoemulsions: Oil-in-water nanoemulsions are being explored to enhance the topical delivery of Terbinafine. A study involving a nanoemulsion optimized with a Box-Behnken design achieved a particle size of about 28 nm, which was then incorporated into a gel base. nih.gov This nanoemulgel formulation showed controlled and sustained drug release and permeation through skin layers. nih.gov Another innovative approach is the "nanoemulfoam," a hybrid system that combines a nanoemulsion with a foam base, which has shown a significant increase in the drug's transdermal flux. researchgate.net

Table 1: Comparison of Preclinical Nanocarrier Systems for Terbinafine Hydrochloride

| Delivery System | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Optimized SLN | Glyceryl monostearate, Pluronic F68, Soya lecithin | ~300 | 73.74 | Provided sustained release and higher skin retention. | researchgate.net |

| NLC-based Gel | Glyceryl Monostearate, Labrasol, Pluronic F-127 | ~128 | N/A | Reduced fungal burden more efficiently than marketed products. | researchgate.net |

| Multi-ethosomes (ME) | Phospholipids, Ethanol, Propylene Glycol, Cinnamaldehyde | ~100 | ~86 | Significantly improved dermal targeting efficiency. | mdpi.com |

| Optimized Nanoemulsion | Olive oil, Span 80, Propylene glycol | ~28 | N/A | Enhanced drug delivery and bioavailability in skin layers. | nih.gov |

Targeted Delivery Strategies at the Cellular Level

The goal of targeted delivery is to concentrate the therapeutic agent at the site of action, thereby increasing efficacy and reducing potential systemic exposure.

Follicular Targeting: The size of nanoparticles can be modified to achieve selective targeting of hair follicles, which can act as a reservoir for the drug. mums.ac.ir

Ocular Delivery: For treating fungal keratitis, positively charged polymeric nanoparticles of Terbinafine Hydrochloride have been developed. These nanoparticles, with a size ranging from 73 to 320 nm, showed a 1.6-fold improvement in ocular bioavailability in rabbits, suggesting a potential for controlled release in the eye's aqueous humor. nih.gov

Dermal Layer Targeting: Ethosomes are particularly effective for dermal targeting due to their high deformability, which allows them to penetrate through pores much smaller than their own diameter. nih.gov Studies using multi-ethosomes containing Terbinafine Hydrochloride demonstrated a targeting efficiency value of 2.09, significantly higher than that of conventional creams, indicating more drug accumulation in the epidermis and dermis relative to permeation through the skin. mdpi.com

Mechanistic Studies of Combination Therapies with cis-Terbinafine (B105955) Analogs

While research specifically on "cis-Terbinafine analogs" is not prevalent, extensive studies have been conducted on using Terbinafine in combination with other antifungal agents to treat resistant or refractory fungal infections. nih.govresearchgate.net The strategy is often to target the fungal ergosterol (B1671047) biosynthesis pathway at multiple points. nih.gov Terbinafine inhibits squalene (B77637) epoxidase, while azole antifungals (like voriconazole (B182144) and itraconazole) inhibit lanosterol (B1674476) 14α-demethylase. nih.gov This dual inhibition can lead to a synergistic antifungal effect. nih.gov

In vitro studies have demonstrated potent synergy between Terbinafine and azoles against a wide range of fungal pathogens. nih.gov For example, when combined, the geometric mean of the minimum inhibitory concentration (MIC) for both Terbinafine and voriconazole was reduced significantly against Scedosporium prolificans. nih.gov Such combinations are being explored as a way to overcome drug resistance and improve outcomes in severe invasive mycoses. researchgate.netresearchgate.net

Table 2: In Vitro Combination Effects of Terbinafine with Azole Antifungals

| Fungal Pathogen | Combination | Observed Effect | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| Aspergillus spp. | Terbinafine + Itraconazole | Synergism | Dual inhibition of ergosterol synthesis pathway. | nih.gov |

| Aspergillus spp. | Terbinafine + Voriconazole | Synergism | Dual inhibition of ergosterol synthesis pathway. | nih.gov |

| Scedosporium prolificans | Terbinafine + Miconazole | Strong Synergy | Dual inhibition of ergosterol synthesis pathway. | nih.gov |

Innovative Methodologies in Chemical Synthesis and Biotransformation Research

The synthesis of Terbinafine Hydrochloride involves several steps, and controlling the formation of isomers is critical. The active (E)-isomer is the therapeutic goal, while the (Z)-isomer (cis-Terbinafine) is considered a low-activity impurity. google.com Innovative synthetic methods aim to improve yield and stereoselectivity. One patented method involves using tert-butyl acetylene (B1199291) as a starting material to create an intermediate, 1-halo-6,6-diemthyl-2-hepten-4-acetylene, which is then condensed with N-methyl-1-naphthoamine to produce Terbinafine. google.com

Recent research also describes methods specifically for preparing the Z-isomer of Terbinafine Hydrochloride to be used as a high-purity reference standard for quality control in drug manufacturing. google.com This highlights the importance of analytical chemistry in ensuring the purity and efficacy of the final drug product.

The biotransformation (metabolism) of Terbinafine in the body is primarily carried out by multiple cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP3A4. drugbank.com Terbinafine is metabolized into several products, such as 1-naphthaldehyde (B104281) and hydroxyterbinafine, which are then eliminated. drugbank.com Understanding this metabolic profile is essential for predicting drug-drug interactions and variations in patient response. drugbank.comnih.gov

Future Directions in Preclinical Drug Discovery and Optimization

Future research on Terbinafine and its related compounds is moving in several promising directions:

Repurposing for New Indications: Early-stage research is exploring the anti-tumor properties of Terbinafine. A recent study developed a Terbinafine-loaded nanoemulfoam for topical application in skin cancer, with in silico molecular docking studies showing favorable binding to CDK2, a key regulator of cell proliferation. researchgate.net

Optimization of Combination Dosing: While combination therapy is promising, optimal dosing regimens are not well established. Physiologically based pharmacokinetic (PBPK) modeling is being used to predict plasma concentrations for high-dose Terbinafine regimens to help guide future clinical studies on treating resistant mycoses. nih.gov

Advanced Drug Delivery Systems: The development of novel formulations continues to be a priority. Dissolving microneedles loaded with a Terbinafine Hydrochloride nanoemulsion are being designed for onychomycosis treatment. rsc.org This system aims to deliver the drug directly and deeply to the site of infection, showing significantly higher cumulative release and transdermal permeation compared to less advanced formulations. rsc.org

Amorphous Solid Dispersions: To address the poor aqueous solubility of Terbinafine Hydrochloride, particularly for potential pediatric formulations, researchers are developing amorphous solid dispersions. Using carriers like Soluplus®, these dispersions can significantly enhance the apparent solubility of the drug and maintain supersaturation, which could improve oral bioavailability. nih.gov

Q & A

Q. What analytical methods are commonly used for quantifying cis-Terbinafine Hydrochloride in pharmaceutical formulations?

A validated UV-spectrophotometric method is frequently employed, with λmax at 283 nm in water and linearity between 5–30 μg/mL (correlation coefficient: 0.999). This method adheres to ICH guidelines for accuracy (98.54–99.98% recovery), precision (%RSD < 2), and ruggedness . High-performance liquid chromatography (HPLC) with UV detection at 280 nm is also used, particularly for purity testing, using a C18 column and mobile phases like methanol-acetonitrile mixtures .

Q. How should this compound be stored to maintain stability?

The compound must be stored in a sealed container at room temperature, protected from light, as photodegradation can occur. Stability studies recommend avoiding aqueous solutions for prolonged periods due to hydrolysis risks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use tightly sealed goggles and gloves. In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for several minutes. Ensure proper ventilation during handling to minimize inhalation risks .

Q. How is purity assessed for this compound in pharmacopeial standards?

The USP specifies a purity range of 99.0–101.0% (dry basis). Testing involves infrared spectroscopy (197K) for structural confirmation and potentiometric titration with 0.1N NaOH (1 mL ≈ 32.79 mg of C21H25N·HCl) .

Advanced Research Questions

Q. What methodological challenges arise in detecting trace amounts of this compound in environmental samples?

Environmental contamination from pharmaceutical production requires sensitive techniques like LC-MS/MS to detect sub-ppb levels. Challenges include matrix interference in surface water and the need for solid-phase extraction (SPE) to concentrate analytes. Contradictions in degradation half-lives under varying pH and UV exposure necessitate controlled experimental replication .

Q. How can impurity profiling be optimized for this compound?

Advanced HPLC methods with system suitability solutions (e.g., 0.8 mL/min flow rate, 40°C column temperature) resolve impurities such as Terbinafine Dimer (relative retention time: 1.5). Quantification thresholds should adhere to ICH Q3A/B guidelines, with signal-to-noise ratios >10 for sensitivity validation .

Q. What experimental design principles apply to formulating this compound in novel drug delivery systems?

Factorial design approaches, as seen in hydrogel development for other APIs, can optimize variables like polymer concentration and cross-linking agents. Response surface methodology (RSM) helps identify interactions between factors affecting dissolution rates and bioavailability .

Q. How should researchers address contradictions in pharmacokinetic data for this compound?

Discrepancies in bioavailability studies (e.g., food effects on absorption) require meta-analysis of clinical trial data, stratified by covariates like patient age and formulation type. Sensitivity analyses should assess confounding variables, as recommended by EUFIC guidelines for interpreting conflicting results .

Q. What frameworks guide the development of robust research hypotheses for this compound?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) are critical. For example, a study on topical formulations might define outcomes as "reduction in fungal load vs. placebo over 14 days" .

Methodological Notes

- Validation of Analytical Methods : Include linearity, accuracy, precision, and robustness testing per ICH Q2(R1) .

- Environmental Impact Studies : Combine SPE with LC-MS/MS to address low analyte concentrations and matrix effects .

- Data Interpretation : Use peer-reviewed meta-analyses and sensitivity testing to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.